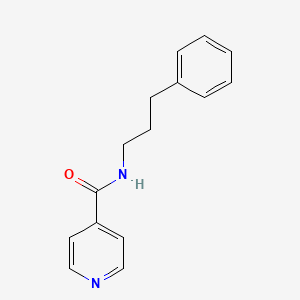

N-(3-phenylpropyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-phenylpropyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C15H16N2O. It is known for its unique structure, which includes a pyridine ring substituted with a carboxamide group and a phenylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

Reduction: Formation of N-(3-phenylpropyl)pyridine-4-amine.

Substitution: Formation of nitro or halogen-substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-phenylpropyl)pyridine-4-carboxamide has been studied for its potential in inhibiting various cancer cell lines. Its structural features suggest it may interact with specific biological targets involved in cancer progression.

- Case Study: Polo-like Kinase 1 Inhibition

Research has highlighted the efficacy of compounds similar to this compound in targeting Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors of Plk1 have shown promise in treating cancers characterized by uncontrolled cell proliferation .

Neuropharmacology

The compound has been explored for its effects on G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability and neurotransmitter release.

- Mechanism of Action

This compound acts as an activator of GIRK channels, facilitating potassium ion flow into cells, thereby influencing neuronal signaling . This mechanism suggests potential applications in treating neurological disorders.

Fungicidal Properties

This compound derivatives have been investigated for their fungicidal properties against phytopathogenic fungi.

- Patent Insights

A patent application describes the use of N-(3-phenylpropyl)carboxamide derivatives as effective fungicides. These compounds demonstrate activity against various fungal pathogens, making them valuable in agricultural pest management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Phenyl group | Enhances lipophilicity | Improves membrane permeability |

| Carboxamide group | Essential for activity | Critical for binding to biological targets |

SAR studies indicate that modifications to the phenyl and carboxamide groups can significantly alter the compound's potency and selectivity towards specific targets.

Future Directions and Research Opportunities

The unique properties of this compound open avenues for further research:

-

Targeted Cancer Therapies

Continued exploration into its anticancer properties could lead to the development of novel targeted therapies. -

Neuropharmacological Applications

Investigating its role as a GIRK channel modulator may yield new treatments for neurological disorders, particularly those involving dysregulated neuronal excitability.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Isonicotinamide: Pyridine-4-carboxamide with similar structural features but lacks the phenylpropyl chain.

Pyrazole-4-carboxamides: Compounds with a pyrazole ring instead of a pyridine ring, used as fungicides and enzyme inhibitors

Uniqueness

N-(3-phenylpropyl)pyridine-4-carboxamide is unique due to its specific structural combination of a pyridine ring, carboxamide group, and phenylpropyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name |

N-(3-phenylpropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(14-8-11-16-12-9-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNFXDKBTBJBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367701 |

Source

|

| Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-42-1 |

Source

|

| Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.